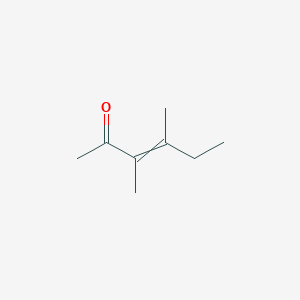

3,4-Dimethylhex-3-en-2-one

Description

Classification and General Importance of α,β-Unsaturated Ketones in Synthetic Organic Chemistry

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, results in a delocalized electron system that imparts unique chemical properties and reactivity. wikipedia.org The conjugation of the carbonyl group with the alkene creates electrophilic centers at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. wikipedia.orgfiveable.me This dual reactivity allows for a wide range of chemical transformations, establishing α,β-unsaturated ketones as pivotal intermediates and building blocks in organic synthesis. fiveable.meacs.org

Their importance is underscored by their role in various named reactions, including the Michael addition, which involves the 1,4-conjugate addition of a nucleophile, and the Nazarov cyclization. wikipedia.orgpressbooks.pub They are also effective dienophiles in Diels-Alder reactions and can be used as ligands for metal complexes. wikipedia.org Furthermore, the synthesis of more complex molecules often relies on the versatile reactivity of the enone framework. fiveable.me Common methods for their preparation include aldol (B89426) condensation and Knoevenagel condensation. wikipedia.org The presence of the α,β-unsaturated system also gives rise to characteristic spectroscopic properties, such as distinct absorption bands in the UV-Vis spectrum. fiveable.me

Structural Overview and Delineation of 3,4-Dimethylhex-3-en-2-one

This compound is a specific α,β-unsaturated ketone with the chemical formula C8H14O. nih.gov Its structure consists of a six-carbon hexane (B92381) chain with a double bond at the third carbon (hex-3-ene) and a ketone functional group at the second carbon (-2-one). Additionally, there are two methyl groups attached to the third and fourth carbons.

The IUPAC name for this compound is (E)-3,4-dimethylhex-3-en-2-one for the trans isomer and (Z)-3,4-dimethylhex-3-en-2-one for the cis isomer, indicating the stereochemistry around the C3-C4 double bond. nih.govyoutube.com The presence of this double bond and the chiral center at the 4-position gives rise to the possibility of stereoisomers. tardigrade.in

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| Boiling Point | 158.00 to 160.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 142.00 °F TCC (61.11 °C) | thegoodscentscompany.com |

| Vapor Pressure | 0.839000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

| logP (o/w) | 1.997 (est) | thegoodscentscompany.com |

| Solubility in water | 837.9 mg/L @ 25 °C (est) | thegoodscentscompany.com |

Scope and Research Significance of the Compound

The research significance of this compound lies primarily in its identity as a member of the α,β-unsaturated ketone class, making it a subject of interest in synthetic methodology development and reaction mechanism studies. While specific extensive research on this particular molecule is not widely documented in top-tier journals, its structure embodies the key features that make enones a focal point of organic chemistry research.

Studies on α,β-unsaturated ketones are prevalent, with a focus on their application in the synthesis of complex natural products and pharmaceuticals. nih.gov The reactivity of the enone system allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity. acs.org Research often explores new reagents and conditions to control the regioselectivity of nucleophilic attack (1,2- versus 1,4-addition) on these substrates. pressbooks.pub Furthermore, the development of stereoselective methods for the synthesis and reaction of chiral α,β-unsaturated ketones is an active area of investigation.

The study of compounds like this compound can contribute to a deeper understanding of the factors that influence the reactivity and stereochemical outcome of reactions involving tetrasubstituted alkenes within a conjugated system. Its potential as a flavoring agent has also been noted. thegoodscentscompany.com

Properties

CAS No. |

1635-02-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-3,4-dimethylhex-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |

InChI Key |

WRHRFVOAEDXVPC-VOTSOKGWSA-N |

SMILES |

CCC(=C(C)C(=O)C)C |

Isomeric SMILES |

CC/C(=C(\C)/C(=O)C)/C |

Canonical SMILES |

CCC(=C(C)C(=O)C)C |

Other CAS No. |

20685-45-4 1635-02-5 |

Pictograms |

Flammable; Acute Toxic; Irritant |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 3,4 Dimethylhex 3 En 2 One

Geometric Isomerism (E/Z) and Its Implications for Reactivity and Synthesis

Geometric isomerism, a form of stereoisomerism, is a key feature of 3,4-Dimethylhex-3-en-2-one, arising from the restricted rotation around the carbon-carbon double bond (C3=C4). brainly.inzigya.comstudymind.co.uk This restriction results in two distinct spatial arrangements of the substituents attached to the double-bond carbons, known as the E (entgegen, German for opposite) and Z (zusammen, German for together) isomers. studymind.co.ukbrainly.com

To assign the E/Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.

At carbon C3: The attached groups are an acetyl group (-COCH₃) and a methyl group (-CH₃). The acetyl group has a higher priority than the methyl group.

At carbon C4: The attached groups are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). The ethyl group has a higher priority than the methyl group.

The resulting isomers are:

(Z)-3,4-Dimethylhex-3-en-2-one: The higher priority groups (acetyl and ethyl) are on the same side of the double bond.

(E)-3,4-Dimethylhex-3-en-2-one: The higher priority groups (acetyl and ethyl) are on opposite sides of the double bond.

The spatial arrangement of these isomers has significant implications for the molecule's reactivity. In the (Z)-isomer, the proximity of the substituents can lead to increased steric hindrance around the α,β-unsaturated ketone system. This steric congestion can affect the accessibility of the carbonyl carbon to nucleophiles, potentially slowing the rate of nucleophilic addition compared to the less hindered (E)-isomer.

In terms of synthesis, the desired stereochemical outcome is a critical consideration. Certain synthetic routes may favor the formation of one isomer over the other. For instance, kinetically controlled reactions, such as specific dehydration protocols, might predominantly yield the (Z)-isomer due to a less sterically hindered transition state during its formation. Conversely, thermodynamically controlled conditions or exposure to high temperatures could facilitate isomerization to the more stable (E)-isomer.

Table 1: Geometric Isomers of this compound

| Isomer | Priority Group Arrangement | Potential Reactivity Implication |

|---|---|---|

| (Z)-isomer | High-priority groups on the same side | Increased steric hindrance may reduce accessibility for nucleophilic attack. |

| (E)-isomer | High-priority groups on opposite sides | Less sterically hindered, potentially more reactive towards nucleophiles. |

Conformational Analysis and Steric Hindrance within the Molecular Architecture

The key areas of steric strain are centered around the heavily substituted C3=C4 double bond.

The (E)-isomer experiences less steric strain across the double bond, as the larger groups are positioned on opposite sides. brainly.com However, steric interactions still exist, for example, between the C4-ethyl group and the C3-acetyl group's carbonyl oxygen or methyl hydrogens, depending on the conformation.

This internal steric pressure is a defining characteristic of the molecule. For example, steric hindrance originating from the methyl groups can impact reaction kinetics, necessitating more forceful conditions or prolonged reaction times to achieve desired chemical transformations. The molecule will naturally favor conformations that lower its internal energy by moving bulky groups as far apart as possible, which in turn defines the molecule's preferred shape and its ability to interact with other molecules, such as reactants or catalysts.

Comparative Analysis with Structurally Related Hexene and Hexenone Systems

To fully appreciate the chemical properties of this compound, it is useful to compare it with structurally related compounds.

Comparison with 3,4-Dimethylhex-3-ene: The most direct structural analog is 3,4-dimethylhex-3-ene, which has the same carbon skeleton but lacks the C2-ketone functionality. askfilo.com The primary differences are:

Polarity and Reactivity: The introduction of the carbonyl group in this compound makes it a polar molecule with a significantly higher boiling point (158-160 °C) compared to its non-polar hexene counterpart. thegoodscentscompany.com This carbonyl group also introduces a reactive site for nucleophilic attack.

Electronic Properties: The ketone group conjugates with the double bond, forming an α,β-unsaturated system. This electronic delocalization withdraws electron density from the double bond, making the C4-C5 bond susceptible to conjugate addition (Michael addition) reactions, a reactivity pattern not present in 3,4-dimethylhex-3-ene.

Comparison with Related Hexenones: Comparing this compound with its isomers or other substituted hexenones highlights the importance of substituent placement.

(Z)-3,4-Dimethylhex-3-ene-2,5-dione: This related compound features an additional ketone at the C5 position. This second carbonyl group further enhances the polarity and reactivity of the molecule, providing two sites for nucleophilic attack. The steric environment is also different, with the C4-methyl group now adjacent to a carbonyl instead of a methylene (B1212753) group, altering the local electronic and steric effects.

3,5-Dimethylhex-3-en-2-one: In this isomer, one methyl group is shifted from C4 to C5. This relocation significantly reduces the steric crowding around the double bond compared to this compound. This would likely increase the rate of reactions at both the C2-carbonyl and the C3=C4 double bond, as the steric shielding is lessened.

Table 2: Comparative Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₈H₁₄O | 126.20 | α,β-Unsaturated Ketone | 158-160 thegoodscentscompany.com |

| 3,4-Dimethylhex-3-ene | C₈H₁₆ | 112.22 | Alkene | ~115-116 |

| 3,4-Dimethylhex-3-en-2-ol | C₈H₁₆O | 128.21 nih.gov | Allylic Alcohol nih.gov | Not available |

| 3,5-Dimethylhex-3-en-2-one | C₈H₁₄O | 126.20 | Isomeric Unsaturated Ketone | Not available |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3,4-Dimethylhex-3-en-2-one |

| (Z)-3,4-Dimethylhex-3-en-2-one |

| 3,4-dimethylhex-3-ene |

| (Z)-3,4-dimethylhex-3-ene-2,5-dione |

| 3,5-Dimethylhex-3-en-2-one |

| (Z)-4-ethyl-3,3-dimethylhex-4-en-2-one |

Synthetic Methodologies and Strategic Approaches to 3,4 Dimethylhex 3 En 2 One and Its Analogues

Proposed and Established Routes for the Construction of the α,β-Unsaturated Ketone Framework

The synthesis of α,β-unsaturated ketones is a cornerstone of organic chemistry, with the Aldol (B89426) condensation being one of the most fundamental and widely utilized methods for creating the requisite carbon-carbon bonds. sigmaaldrich.commasterorganicchemistry.com This reaction involves the reaction of an enolate ion with a carbonyl compound, which, after an initial addition, undergoes dehydration to yield the conjugated enone system. sigmaaldrich.com

For the specific synthesis of 3,4-dimethylhex-3-en-2-one, a crossed or mixed Aldol condensation can be proposed. This would involve the reaction between butan-2-one and acetaldehyde. In this scenario, a base would be used to deprotonate the α-carbon of butan-2-one to form an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting β-hydroxy ketone intermediate would subsequently be dehydrated, typically under heat or acidic conditions, to yield the final product, this compound. The general mechanism for a base-catalyzed Aldol condensation proceeds through the formation of an enolate, a nucleophilic attack on a carbonyl, and a subsequent proton transfer. iitk.ac.in

Another potential, though less direct, synthetic route could be envisioned through the dimerization of but-2-ene under acidic conditions. This process would likely form a carbocation intermediate that could undergo rearrangement and subsequent oxidation to yield the target ketone, although this is a more speculative pathway. iitk.ac.in

Synthetic Pathways to Perfluorinated Analogues: Insights into Highly Reactive α,β-Unsaturated Ketones

The introduction of fluorine atoms into organic molecules can dramatically alter their reactivity. Perfluorinated α,β-unsaturated ketones are known to be highly reactive due to the strong electron-withdrawing nature of the fluorine atoms.

Another related pyrolytic method involves the decomposition of fluorinated polymers. For instance, the pyrolysis of poly(vinylidene fluoride-co-hexafluoropropylene) yields a variety of fluorinated alkenes and other derivatives. elsevierpure.com This indicates that high-temperature fragmentation of larger fluorinated molecules can be a source of smaller, reactive fluorinated compounds.

A more direct route to perfluorinated ketones involves the reactions of oligomers of tetrafluoroethene. Research has shown that perfluoro-3,4-dimethylhex-3-en-2-one is a highly reactive α,β-unsaturated ketone that can be derived from such oligomers. rsc.org This perfluorinated analogue reacts readily with a variety of nucleophiles at both the carbon-carbon double bond and the carbonyl group. rsc.org The specific course of the reaction is dependent on the nature and steric hindrance of the attacking nucleophile. rsc.org

For example, its reaction with primary amines such as ethylamine (B1201723) and cyclohexylamine (B46788) leads to the formation of azetines, while with the bulkier tert-butylamine, a mixture of an azetine and a ketenimine is formed. rsc.org Reactions with secondary amines like diethylamine (B46881) result in an unsaturated amide and N,N-diethyltrifluoroethanamide. rsc.org Furthermore, treatment with fluoride (B91410) ions or triethylamine (B128534) can induce cyclization to form a perfluorotetramethyldihydrofuran. rsc.org These reactions highlight the high electrophilicity of both the carbonyl carbon and the β-carbon of the double bond in this perfluorinated system.

| Nucleophile | Product(s) |

| Primary Amines (ethylamine, cyclohexylamine) | Azetines |

| t-Butylamine | Azetine and Ketenimine |

| Diethylamine | Unsaturated Amide and N,N-diethyltrifluoroethanamide |

| Hydrazine (B178648) | Substituted Pyrazolidine (B1218672) |

| Triethylamine or Fluoride Ion | Perfluorotetramethyldihydrofuran |

Table 1: Reactivity of Perfluoro-3,4-dimethylhex-3-en-2-one with various nucleophiles. rsc.org

Stereoselective Synthesis Methodologies Applicable to α,β-Unsaturated Ketones

The synthesis of specific stereoisomers of α,β-unsaturated ketones, particularly those with multiple substituents, requires precise control over the reaction conditions and reagents.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk For the synthesis of chiral α,β-unsaturated ketones and their derivatives, chiral auxiliaries such as oxazolidinones (Evans auxiliaries) and sulfinamides are widely used. thieme-connect.comresearchgate.net These auxiliaries can control the facial selectivity of enolate reactions, such as alkylations and aldol reactions, leading to products with high diastereomeric purity. researchgate.net The auxiliary is typically removed in a subsequent step to yield the desired enantiomerically enriched product. york.ac.uk

Asymmetric catalysis offers an alternative and often more atom-economical approach. For instance, the asymmetric hydrogenation of tetrasubstituted cyclic enones has been achieved using iridium catalysts, yielding products with multiple contiguous stereocenters with high enantioselectivity and diastereoselectivity. acs.org Furthermore, bifunctional Brønsted base catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to α'-oxy enones, allowing for the construction of all-carbon quaternary stereocenters. csic.es

The geometry of the carbon-carbon double bond in α,β-unsaturated ketones is crucial, and its control is a significant challenge in organic synthesis, especially for tetrasubstituted alkenes. rsc.org The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes and generally favors the formation of the (E)-isomer. wikipedia.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.org For the synthesis of tetrasubstituted (Z)-alkenes, modified HWE reactions using specific phosphonates and reaction conditions have been developed. researchgate.net

The Wittig reaction is another cornerstone of alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. youtube.com Unstabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. youtube.com For tetrasubstituted alkenes, achieving high stereoselectivity can be challenging, often resulting in mixtures of isomers. youtube.com However, modifications to the Wittig reaction, such as the Schlosser modification, can be employed to enhance the stereoselectivity.

Reactivity Profiles and Mechanistic Investigations of 3,4 Dimethylhex 3 En 2 One and Its Derivatives

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The presence of the α,β-unsaturated carbonyl system in 3,4-dimethylhex-3-en-2-one makes it susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (direct addition) and the β-carbon (conjugate addition). The competition between these two pathways is influenced by various factors, including the nature of the nucleophile and the reaction conditions.

Conjugate Addition (Michael Type) Pathways

The Michael reaction, a classic example of conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound, the nucleophile adds to the β-carbon of the carbon-carbon double bond. This type of reaction is favored by weaker, "soft" nucleophiles. chemistrysteps.com

The mechanism proceeds in three main steps:

Formation of the nucleophile (enolate).

Nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate.

Protonation of the enolate to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

Common nucleophiles for Michael additions include doubly stabilized carbanions derived from compounds like malonic esters and β-ketoesters, as well as enamines, organocuprates (Gilman reagents), thiols, and some amines. chemistrysteps.commasterorganicchemistry.com The thermodynamic stability of the final product, resulting from the formation of a strong carbon-carbon single bond at the expense of a weaker pi bond, drives the reaction forward. masterorganicchemistry.com

Direct Addition to the Carbonyl Group

Direct or 1,2-addition involves the nucleophilic attack directly at the electrophilic carbonyl carbon of this compound. This pathway is generally favored by "hard," highly reactive nucleophiles such as organolithium and Grignard reagents. chemistrysteps.com These strong nucleophiles react quickly and irreversibly at the most electropositive center, the carbonyl carbon.

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated ketones. Stronger bases and more reactive organometallic reagents tend to favor direct addition, while weaker bases and less reactive nucleophiles prefer conjugate addition. chemistrysteps.com

Reactions with Amine Nucleophiles: Azetine and Ketenimine Formation (e.g., for perfluorinated analogue)

The reaction of α,β-unsaturated ketones with amine nucleophiles can lead to a variety of products. While simple conjugate addition is common, more complex cyclization reactions can occur, particularly with substituted derivatives. For instance, the reaction of certain α,β-unsaturated ketones can lead to the formation of four-membered heterocyclic rings known as azetines. The synthesis of azetines can be achieved through various routes, including [2+2] cycloadditions and ring expansions. nih.gov

In the case of highly reactive analogues, such as perfluoro-3,4-dimethylhex-3-en-2-one, the reaction with nucleophiles like hydrazine (B178648) has been studied. researchgate.net The high electrophilicity of the perfluorinated system can lead to unique reaction pathways. While specific studies on azetine formation from this compound itself are not prevalent, the general reactivity pattern of α,β-unsaturated ketones suggests that under appropriate conditions, reactions with specific amines could potentially lead to such heterocyclic systems.

Reaction with Hydrazines Leading to Heterocyclic Compounds (e.g., pyrazolidines)

The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a well-established method for the synthesis of five-membered nitrogen-containing heterocycles, specifically pyrazolines and pyrazolidines. researchgate.netchim.it The reaction typically proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular Michael-type addition to the β-carbon, leading to cyclization. researchgate.net

Studies on the perfluorinated analogue, perfluoro-3,4-dimethylhex-3-en-2-one, with hydrazine have shown the formation of a highly fluorinated pyrazolidine (B1218672) derivative, specifically 5-(perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol. researchgate.net This highlights the utility of this reaction for creating complex heterocyclic structures. The general mechanism involves the formation of a 3-hydroxypyrazolidine. csic.es

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

While nucleophilic additions are dominant, the carbon-carbon double bond in this compound can also undergo electrophilic addition, although the presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophiles compared to a simple alkene.

Hydrohalogenation Studies and Stereochemical Outcomes

The addition of hydrogen halides (HX) to alkenes, known as hydrohalogenation, is a fundamental electrophilic addition reaction. masterorganicchemistry.com For an unsymmetrical alkene, the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon, proceeding through a carbocation intermediate. masterorganicchemistry.com

Pericyclic Reactions and Cycloaddition Chemistry

This compound, as an α,β-unsaturated ketone, possesses the structural motif of a dienophile, making it a potential candidate for Diels-Alder reactions. masterorganicchemistry.comlibretexts.org In this type of [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; the carbonyl group in this compound serves this purpose. masterorganicchemistry.comlibretexts.org The reaction proceeds in a single, concerted step through a cyclic transition state, forming two new carbon-carbon sigma bonds and a pi bond. libretexts.org

The stereochemistry of the dienophile is retained in the product. libretexts.org For this compound, which can exist as (E) and (Z) isomers, this means that the geometry of the substituents on the double bond will be reflected in the cyclohexene (B86901) product.

Beyond the classic Diels-Alder reaction, α,β-unsaturated ketones can participate in other cycloaddition reactions. These include:

[2+2] Cycloadditions: Under photochemical conditions, α,β-unsaturated ketones can undergo [2+2] cycloaddition with alkenes to form four-membered rings. youtube.com This reaction often proceeds from the triplet excited state of the enone. youtube.com

[4+3] Cycloadditions: In the presence of a Lewis acid catalyst, aromatic α,β-unsaturated aldehydes and ketones can react with epoxides in a [4+3] cycloaddition to form seven-membered oxacycles. acs.org

1,3-Dipolar Cycloadditions: The α,β-enone moiety is a favorable unit for cycloaddition with various dipoles, leading to the formation of heterocyclic compounds. arkat-usa.org

Organocatalyzed [4+2] Cycloadditions: α,β-Unsaturated ketones can react with compounds like isatylidene malononitrile (B47326) in the presence of an organocatalyst, such as L-proline, to yield spiro[3-arylcyclohexanone]oxindole derivatives. rsc.orgrsc.org

The specific reaction pathway and product distribution will depend on the reaction conditions, the nature of the diene or other reacting partner, and the presence of any catalysts.

Oxidation and Reduction Pathways

The reduction of α,β-unsaturated ketones like this compound can yield different products depending on the reagents and reaction conditions. Two primary reduction pathways exist: 1,2-addition, which reduces the carbonyl group to a hydroxyl group, and 1,4-addition (conjugate reduction), which reduces the carbon-carbon double bond.

For the stereoselective reduction of the carbonyl group to form the corresponding allylic alcohol, 3,4-dimethylhex-3-en-2-ol, specific reducing agents are required to favor 1,2-addition over 1,4-addition. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of ketones to alcohols. wikipedia.org The addition of cerium(III) chloride with NaBH₄, known as the Luche reduction, significantly enhances the selectivity for 1,2-reduction of α,β-unsaturated ketones. wikipedia.org

Enzymatic reductions offer high stereoselectivity. Carbonyl reductases, such as the one from Sporobolomyces salmonicolor (SSCR), can reduce a wide range of ketones, including α,β-unsaturated ketones, to their corresponding alcohols with high optical purity. nih.gov The stereochemical outcome (R or S) can be influenced by the substrate structure. nih.gov

Furthermore, iron-based catalyst systems with polymethylhydrosiloxane (B1170920) (PMHS) have been shown to be effective for the chemo- and stereoselective reduction of ketones, including those with conjugated double bonds, to alcohols with high enantioselectivity. nih.gov Another method involves using lithium dispersion with hydrated salts of transition metals like FeCl₂·4H₂O or CuCl₂·2H₂O, which has been shown to be highly stereoselective for the reduction of cyclic ketones to the more thermodynamically stable alcohols. organic-chemistry.org

Table 1: Selected Reagents for the Stereoselective Reduction of α,β-Unsaturated Ketones

| Reagent/Catalyst System | Product Type | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) + CeCl₃ (Luche Reduction) | Allylic Alcohol (1,2-addition) | High selectivity for 1,2-reduction |

| Carbonyl Reductase (e.g., from S. salmonicolor) | Chiral Allylic Alcohol | High enantioselectivity |

| Fe(OAc)₂ / (S,S)-Me-DuPhos + PMHS | Chiral Allylic Alcohol | High enantioselectivity |

| Li dispersion + FeCl₂·4H₂O or CuCl₂·2H₂O | Thermodynamically Stable Alcohol | High stereoselectivity |

The oxidation of α,β-unsaturated ketones like this compound can be initiated by various oxidants. In atmospheric chemistry, the reaction with hydroxyl (OH) radicals is a significant degradation pathway. copernicus.orgcopernicus.org The OH radical can add to either the α or β carbon of the double bond or abstract a hydrogen atom from the alkyl groups.

For 3-methyl-3-penten-2-one (B7765926), a compound structurally related to this compound, studies have shown that the OH-initiated oxidation leads to the formation of products such as acetoin, acetaldehyde, biacetyl, CO₂, and peroxyacetyl nitrate (B79036) (PAN). researchgate.net The proposed mechanism involves the formation of a peroxy radical (RO₂) after the initial OH addition, which then reacts with nitric oxide (NO). copernicus.org

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, strong oxidizing agents can cleave the carbon-carbon bonds. The Baeyer-Villiger oxidation, which uses a peroxycarboxylic acid, can oxidize ketones to esters. libretexts.org This reaction involves the migration of an alkyl group. libretexts.org

A study on the OH-radical-initiated oxidation of 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one determined the rate coefficients for their reaction with OH radicals to be (6.5±1.2)×10⁻¹¹ and (8.1±1.3)×10⁻¹¹ cm³molecule⁻¹s⁻¹, respectively. researchgate.net

Free Radical Reaction Mechanisms and Their Synthetic Implications

The carbon-carbon double bond in α,β-unsaturated ketones like this compound is susceptible to free-radical addition reactions. wikipedia.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

A common example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. wikipedia.org The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen from HBr to form a bromine radical. The bromine radical then adds to the β-carbon of the enone, generating a radical intermediate with the unpaired electron on the α-carbon, which is stabilized by the adjacent carbonyl group. This radical then abstracts a hydrogen from another molecule of HBr to give the product and regenerate a bromine radical, continuing the chain.

The addition of aldehydes to α,β-unsaturated ketones can also be achieved through a free-radical mechanism. acs.org This reaction, often initiated by light or a radical initiator, involves the formation of an acyl radical from the aldehyde, which then adds to the β-carbon of the enone.

Recent developments have explored visible-light-induced aerobic oxidation of aryl hydrazines to generate aryl radicals, which then undergo oxidative addition to alkenes to form ketones under metal-free conditions. rsc.org There is also evidence for a free-radical chain mechanism in the reaction of tri-n-propylaluminum with α,β-unsaturated ketones. acs.org

These free radical reactions have significant synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the enone, often with regioselectivity that is complementary to polar addition reactions.

Metal-Catalyzed Transformations and Organometallic Reactivity

The reactivity of α,β-unsaturated ketones such as this compound can be significantly influenced and expanded through the use of metal catalysts and organometallic reagents. wikipedia.org These transformations often involve the conjugate addition of nucleophiles to the β-carbon of the enone system. lumenlearning.comlibretexts.org

One of the most important reactions in this category is the conjugate addition of organocopper reagents (Gilman reagents), such as lithium dialkylcuprates (R₂CuLi). libretexts.orgpressbooks.pub These reagents selectively deliver an alkyl or aryl group to the β-carbon (1,4-addition), in contrast to more reactive organometallic reagents like Grignard reagents and organolithiums, which tend to favor 1,2-addition to the carbonyl carbon. libretexts.org The mechanism is thought to involve the nucleophilic addition of the diorganocopper anion to the enone, forming a copper-containing intermediate. libretexts.org

Table 2: Comparison of Organometallic Reagent Reactivity with α,β-Unsaturated Ketones

| Organometallic Reagent | Primary Mode of Addition | Product Type |

|---|---|---|

| Lithium Diorganocuprates (R₂CuLi) | 1,4-Conjugate Addition | Saturated Ketone |

| Grignard Reagents (RMgX) | 1,2-Direct Addition | Unsaturated Alcohol |

| Organolithium Reagents (RLi) | 1,2-Direct Addition | Unsaturated Alcohol |

The enolate intermediate formed after the conjugate addition can be trapped with various electrophiles, such as alkyl halides, allowing for the formation of two new carbon-carbon bonds in a single sequence. pressbooks.pub

Lewis acids can also activate the α,β-unsaturated system towards nucleophilic attack. wikipedia.org Furthermore, α,β-unsaturated carbonyl compounds are effective ligands for low-valent metal complexes, which can facilitate a variety of transformations. wikipedia.org

Organocatalysis has also emerged as a powerful tool for transformations of enones. For instance, cinchona alkaloid-derived thiourea (B124793) organocatalysts can promote the conjugate addition of various nucleophilic enol species to enones with high yields and enantioselectivities. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule.

For Carbon-13 NMR, analysis of α,β-unsaturated carbonyl compounds reveals characteristic chemical shifts. The conjugation of the double bond with the carbonyl group influences the electron density and, consequently, the shielding of the carbon nuclei. cdnsciencepub.comlibretexts.org Predicted ¹³C NMR data for (E)-3,4-dimethylhex-3-en-2-one provides valuable insight into its structure. nih.gov The carbonyl carbon (C2) is the most deshielded, appearing far downfield. The vinylic carbons (C3 and C4) are observed in the typical alkene region (100-150 ppm), while the aliphatic carbons of the acetyl and ethyl groups appear in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-3,4-dimethylhex-3-en-2-one (Data sourced from PubChem) nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Environment |

| C1 | 25.7 | Acetyl CH₃ |

| C2 | 201.2 | Carbonyl C=O |

| C3 | 134.1 | Vinylic C |

| C4 | 141.5 | Vinylic C |

| C5 | 22.0 | Ethyl CH₂ |

| C6 | 13.5 | Ethyl CH₃ |

| C3-Methyl | 11.2 | Vinylic CH₃ |

| C4-Methyl | 14.8 | Vinylic CH₃ |

No studies on perfluorinated analogues of 3,4-Dimethylhex-3-en-2-one were found in the surveyed literature. However, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for analyzing fluorine-containing compounds. ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.

A key feature of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR, reducing the likelihood of signal overlap even in complex molecules. rsc.org If a perfluorinated analogue of this compound were to be synthesized, ¹⁹F NMR would be the primary tool for its characterization. The technique would allow for the unambiguous identification of each unique fluorine environment. Furthermore, the analysis of spin-spin coupling constants, which are typically larger than in ¹H NMR and observable over more bonds, would provide detailed information about the connectivity and spatial relationships between different fluorine atoms in the molecule. cdnsciencepub.com

While specific 2D NMR experimental data for this compound is not available, these techniques are crucial for unambiguously assigning the structure. They work by correlating signals from different nuclei to reveal through-bond or through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the methylene (B1212753) protons (C5) and the methyl protons (C6) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For the target molecule, it would definitively link each proton signal to its corresponding carbon in the backbone and substituents.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). nist.gov It is exceptionally powerful for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

A correlation from the acetyl methyl protons (C1) to the carbonyl carbon (C2).

Correlations from the vinylic methyl protons to the vinylic carbons (C3, C4) and the carbonyl carbon (C2).

Correlations from the ethyl group protons (C5, C6) to the vinylic carbon C4.

These correlations would collectively provide irrefutable evidence for the assigned structure of this compound.

No literature detailing the use of in-situ NMR for studying reactions involving this compound was identified. In-situ NMR, or reaction monitoring by NMR, involves acquiring spectra directly from a reaction mixture as it proceeds over time. This provides real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of any reaction intermediates.

This technique could be hypothetically applied to study the synthesis of this compound, for example, via an aldol (B89426) condensation reaction. By monitoring the reaction directly in the NMR tube, one could track the characteristic signals of the starting materials as their integrals decrease, while simultaneously observing the growth of signals corresponding to the this compound product. This approach allows for the determination of reaction kinetics and can provide crucial evidence for proposed reaction mechanisms by identifying transient intermediate species that are not isolable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound displays a molecular ion (M⁺) peak and several characteristic fragment ions. nist.gov

The molecular weight of this compound is 126.20 g/mol , and its mass spectrum shows the corresponding molecular ion peak at m/z = 126. The fragmentation of α,β-unsaturated ketones in EI-MS is influenced by the carbonyl group and the double bond. libretexts.org Key fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage at the allylic position.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound (Data interpreted from NIST Chemistry WebBook) nist.gov

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 83 | [M - CH₃CO]⁺ | Alpha-cleavage: loss of an acetyl radical |

| 55 | [C₄H₇]⁺ | Further fragmentation of larger ions |

| 43 | [CH₃CO]⁺ | Alpha-cleavage: formation of the acylium ion |

The presence of a strong peak at m/z 43 (acylium ion) and a significant peak at m/z 83 are highly characteristic of a methyl ketone that can undergo fragmentation adjacent to the carbonyl group. The loss of the ethyl group (m/z 97) further supports the structure. This fragmentation pattern, combined with the molecular ion peak, provides strong evidence for the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS plays a crucial role in its identification within complex mixtures and in confirming its molecular weight.

The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook. nist.govnist.gov The mass spectrum provides a fragmentation pattern that is characteristic of the compound's structure. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 126.1962 g/mol . nist.gov Key fragment ions would arise from the cleavage of the alkyl chains and the carbonyl group, providing structural confirmation.

For comparison, the GC-MS data for the related isomers, (Z)-3,4-dimethylhex-3-ene and (E)-3,4-dimethylhex-3-ene, are also available and show distinct fragmentation patterns that allow for their differentiation from the ketone. nih.gov

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Data Source |

| This compound | C₈H₁₄O | 126.1962 | NIST WebBook nist.govnist.gov |

| (E)-3,4-Dimethylhex-3-ene | C₈H₁₆ | 112.21 | PubChem nih.gov |

| (Z)-3,4-dimethylhex-3-ene | C₈H₁₆ | 112.21 | Not specified in search results |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₁₄O, the theoretical exact mass can be calculated.

While specific experimental HRMS data for this compound were not found in the searched literature, the computed monoisotopic mass is 126.104465066 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, which would unequivocally confirm the elemental composition of the compound and distinguish it from other molecules with the same nominal mass.

Table 2: Computed Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Computed Monoisotopic Mass | 126.104465066 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its α,β-unsaturated ketone structure.

Although a specific experimental IR spectrum for this compound was not available in the reviewed sources, the spectrum of the saturated analogue, 3,4-dimethyl-2-hexanone, is available and provides a reference for the carbonyl (C=O) stretching frequency. nist.gov For this compound, the C=O stretch is anticipated to appear at a lower wavenumber (typically 1650-1685 cm⁻¹) compared to a saturated ketone due to conjugation with the C=C double bond. Additionally, a C=C stretching vibration is expected in the region of 1600-1650 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the methyl and ethyl groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (conjugated ketone) | Stretch | 1650 - 1685 |

| C=C (alkene) | Stretch | 1600 - 1650 |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 |

| C-H (sp² hybridized) | Stretch | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, this technique is contingent on the ability to grow a suitable single crystal of the compound.

No information on the crystal structure of this compound was found in the surveyed literature. It is highly probable that this compound exists as a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction under standard conditions. thegoodscentscompany.com Therefore, no crystallographic data is available.

Advanced Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the purification and analytical assessment of this compound.

A general reverse-phase HPLC method has been described for the analysis of the related compound, 3-hexene, 3,4-dimethyl-. acs.org This methodology could likely be adapted for the analysis and purification of this compound. A typical system would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. For preparative separations to isolate the compound, this method can be scaled up.

Gas chromatography is also a suitable technique for the analysis and purification of this volatile ketone. A non-polar capillary column would be appropriate, and the retention time would be a characteristic property for its identification under specific temperature programming conditions.

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemical methods combine spectroscopic and electrochemical techniques to study the properties of redox-active species. The α,β-unsaturated ketone moiety in this compound is electrochemically active and can undergo reduction.

While specific spectroelectrochemical studies on this compound were not found, the general electrochemical behavior of enones is well-documented. acs.orgrsc.org The electrochemical reduction of α,β-unsaturated ketones typically proceeds via a one-electron reduction to form a radical anion. rsc.org This intermediate can then undergo further reactions, such as dimerization or protonation followed by a second electron transfer to yield the saturated ketone. acs.org The exact reduction potential and reaction pathway would be dependent on the solvent, electrolyte, and electrode material used. These processes can be monitored using techniques like cyclic voltammetry coupled with UV-Vis or EPR spectroscopy to characterize the transient radical species.

Theoretical and Computational Chemistry Studies of 3,4 Dimethylhex 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of molecules like 3,4-dimethylhex-3-en-2-one. These methods, particularly when applied to its perfluorinated counterpart, highlight the significant influence of substituents on the molecule's reactivity.

Prediction of Reactivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an α,β-unsaturated ketone such as this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is generally localized over the carbonyl carbon and the β-carbon, indicating these as the primary sites for nucleophilic attack.

In the case of the highly reactive perfluoro-3,4-dimethylhex-3-en-2-one, studies have shown that it reacts with nucleophiles at both the carbon-carbon double bond and the carbonyl group. The specific reaction pathway is dependent on the nature and steric hindrance of the attacking nucleophile rsc.org. Theoretical calculations on related systems, such as the reaction of hydrazines with α,β-unsaturated carbonyl compounds, have underscored the importance of computational analysis in determining the reaction paths and the structures of the resulting products researchgate.net.

Analysis of Electron Density Distribution and Charge States

The distribution of electron density and the resulting partial charges on the atoms of this compound are crucial for understanding its chemical behavior. The presence of the electron-withdrawing carbonyl group polarizes the π-system, creating a partial positive charge (δ+) on the β-carbon and a partial negative charge (δ-) on the oxygen atom. This polarization is a key factor in the characteristic 1,4-conjugate addition reactions that α,β-unsaturated ketones undergo.

For the perfluorinated analog, the strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the molecule, making it a highly reactive α,β-unsaturated ketone rsc.org. Computational studies on similar fluorinated compounds have utilized methods like Density Functional Theory (DFT) to calculate and analyze the charge distribution, providing insights into their reactivity.

Density Functional Theory (DFT) in Mechanistic Elucidation

DFT has become an indispensable tool for investigating the mechanisms of complex organic reactions. It allows for the mapping of reaction pathways, the identification of transition states, and the calculation of energy profiles.

Transition State Analysis and Reaction Pathway Mapping

For reactions involving α,β-unsaturated ketones, DFT calculations can be employed to model the transition states of various possible reaction pathways, such as direct 1,2-addition to the carbonyl group versus 1,4-conjugate addition. The relative energies of these transition states determine the preferred reaction mechanism.

Studies on the reactions of perfluoro-3,4-dimethylhex-3-en-2-one with primary amines have proposed reaction pathways that involve sequential Michael-type additions and subsequent eliminations, leading to the formation of ketenimines and 1,4-dihydroazete derivatives researchgate.net. While the intermediates were not always experimentally observed, the proposed mechanism is supported by the types of products isolated researchgate.net. In a study on the reaction of this perfluorinated ketone with hydrazine (B178648), theoretical calculations were crucial in identifying transition states and intermediates, some of which were unexpected researchgate.net.

Energy Profiles and Rate-Determining Steps in Complex Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile reveals the rate-determining step of the reaction, which is the step with the highest energy barrier.

In a theoretical analysis of the products formed from the reaction of perfluoro-3,4-dimethylhex-3-en-2-one, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the relative energies of different isomers and conformers psu.edu. The calculated relative energies for four diastereomers of a resulting pyrazolidine (B1218672) derivative are presented in the table below.

| Isomer | Relative Energy (kJ·mol⁻¹) |

|---|---|

| 3E1 | 0.0 |

| 3Z1 | 0.5 |

| 3E2 | 4.0 |

| 3Z2 | 5.1 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. These predictions are valuable for structure elucidation and for assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.

A study on a series of α,β-unsaturated ketones demonstrated that ab initio calculations of ¹³C NMR chemical shifts, using the GIAO method at both the Hartree-Fock (HF) and DFT levels of theory, can yield results that are in excellent agreement with experimental values researchgate.netpsu.edu. The accuracy of the predictions was found to be dependent on the basis set used, with larger basis sets generally providing better results researchgate.netpsu.edu. These findings suggest that the NMR spectrum of this compound could be reliably predicted using similar computational approaches. Such calculations would be instrumental in distinguishing between potential isomers and confirming the structure of reaction products.

Based on the conducted research, there is currently no publicly available scientific literature detailing specific molecular dynamics simulations or in-depth computational studies focused exclusively on the conformational landscapes and intermolecular interactions of this compound.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt. The available information is limited to general principles of molecular dynamics simulations and data on related, but distinct, chemical compounds. To generate the requested scientifically accurate and detailed article, specific research dedicated to this compound would be required.

Applications in Advanced Organic Synthesis and Materials Science Research

3,4-Dimethylhex-3-en-2-one as a Versatile Synthetic Building Block

As a versatile building block, this compound offers multiple reactive sites for the formation of new chemical bonds, particularly carbon-carbon bonds, which are fundamental to the assembly of intricate molecular frameworks.

The α,β-unsaturated ketone moiety in this compound is a key feature that enables its participation in a variety of carbon-carbon bond-forming reactions. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for nucleophilic attack at either position, leading to diverse molecular architectures. nih.gov

Two of the most significant reactions in this context are the Michael addition and the Aldol (B89426) condensation.

Michael Addition: In the Michael reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). nih.gov For this compound, this reaction provides a pathway to introduce a wide range of substituents at the 4-position, extending the carbon skeleton and creating new stereocenters. The general mechanism involves the formation of an enolate intermediate, which is subsequently protonated. youtube.com

Illustrative Michael Addition Reactions of this compound

| Michael Donor (Nucleophile) | Reaction Conditions | Product Type | Potential Complexity |

|---|---|---|---|

| Malonate Esters | Basic catalyst (e.g., NaOEt) | γ-Keto-ester | Introduction of a functionalized side chain with potential for further elaboration. |

| Cyanide | Catalytic base | γ-Ketonitrile | Addition of a versatile nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Organocuprates (Gilman Reagents) | Ethereal solvent, low temperature | Substituted Ketone | Formation of a new carbon-carbon bond with high chemo- and stereoselectivity. |

Aldol Condensation: The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another electrophile, such as an aldehyde or another ketone, in an Aldol addition reaction. masterorganicchemistry.comlumenlearning.com Subsequent dehydration of the β-hydroxy ketone product leads to the formation of a new, more complex α,β-unsaturated ketone, a process known as the Aldol condensation. libretexts.orgpressbooks.pub This reaction is a powerful tool for constructing larger and more conjugated systems from simpler precursors.

Illustrative Aldol Condensation of this compound

| Electrophile | Reaction Conditions | Initial Product (Aldol Adduct) | Final Product (Condensation) |

|---|---|---|---|

| Acetaldehyde | Base catalyst (e.g., NaOH), then heat | 5-Hydroxy-3,4,6-trimethylhept-3-en-2-one | 3,4,6-Trimethylhepta-3,5-dien-2-one |

| Benzaldehyde | Base catalyst (e.g., NaOH), then heat | 5-Hydroxy-3,4-dimethyl-5-phenylpent-3-en-2-one | 3,4-Dimethyl-5-phenylpenta-3,5-dien-2-one |

The multiple reactive sites of this compound make it an ideal candidate for use in sequential and cascade reactions, where multiple bond-forming events occur in a single pot, often with high efficiency and stereoselectivity. These types of reactions are highly valued in modern organic synthesis for their ability to rapidly build molecular complexity from simple starting materials. nih.gov

A notable example of a cascade reaction involving similar α,β-unsaturated ketones is the Robinson annulation, which combines a Michael addition with an intramolecular Aldol condensation to form a six-membered ring. libretexts.org Although specific studies on this compound in this context are not widely documented, its structure suggests its potential as a substrate in such transformations. For instance, a Michael addition of an enolate to this compound would generate a 1,5-dicarbonyl compound, which could then undergo an intramolecular Aldol cyclization to yield a substituted cyclohexenone ring system.

These cascade sequences are instrumental in the total synthesis of complex natural products and other biologically active molecules.

Integration into Polymer Science and Advanced Materials Development

The presence of a polymerizable double bond in this compound opens up possibilities for its use in polymer science, either as a primary building block (monomer) or as an additive that modifies the properties of other polymers.

α,β-Unsaturated ketones are known to undergo polymerization, although their reactivity can be influenced by the steric hindrance around the double bond. nih.gov The methyl groups at the 3 and 4 positions of this compound would likely influence its polymerization behavior.

It could potentially be used in:

Homopolymerization: Where molecules of this compound link together to form a polymer chain. The resulting polymer would have a unique structure with pendant ketone functionalities.

Copolymerization: Where it is combined with other monomers, such as styrenes or acrylates, to create copolymers with tailored properties. nih.gov The incorporation of this compound could introduce increased rigidity, altered solubility, and reactive sites for further modification.

The polymerization can be initiated by various methods, including free-radical polymerization or ionic polymerization, depending on the desired polymer characteristics.

Potential Polymerization Characteristics of this compound

| Polymerization Type | Initiator Example | Potential Polymer | Key Feature of Polymer |

|---|---|---|---|

| Free-Radical Polymerization | AIBN (Azobisisobutyronitrile) | Poly(this compound) | Carbon backbone with pendant ketone groups. |

| Anionic Polymerization | n-Butyllithium | Poly(this compound) | Potentially more controlled molecular weight and tacticity. |

The ketone functionality and the unsaturation in this compound present opportunities for its use in the cross-linking of polymers, a process that enhances the mechanical strength, chemical resistance, and thermal stability of materials like resins and coatings.

The ketone group can participate in cross-linking reactions, for example, with dihydrazides, to form stable hydrazone linkages. This chemistry is utilized in creating durable, one-component waterborne coatings that cure at ambient temperatures. nih.gov

Furthermore, the double bond could be exploited in free-radical initiated cross-linking processes. When blended with a polymer resin, a radical initiator can induce the formation of covalent bonds between the polymer chains via the double bond of this compound, leading to a cross-linked network. This is a common strategy for curing unsaturated polyester (B1180765) resins and in the formulation of various industrial coatings.

Potential Cross-linking Applications

| Application Area | Cross-linking Chemistry | Potential Benefit |

|---|---|---|

| Automotive Coatings | Reaction of the ketone with a dihydrazide cross-linker in a latex formulation. | Improved hardness and solvent resistance of the final film. |

| Industrial Resins | Free-radical polymerization of the double bond with unsaturated polyester chains. | Increased rigidity and thermal stability of the cured resin. |

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of 3,4-dimethylhex-3-en-2-one with precise control over its stereochemistry remains a significant challenge. The tetrasubstituted nature of the double bond and the adjacent chiral center in its saturated form necessitate the development of highly sophisticated asymmetric synthetic methods. Future research should focus on organocatalytic and transition-metal-catalyzed approaches to achieve high levels of enantioselectivity and diastereoselectivity.

Key Research Objectives:

Asymmetric Conjugate Addition: Investigating the use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, to promote the enantioselective conjugate addition of nucleophiles to a suitable precursor. This could establish the stereocenter prior to the formation of the tetrasubstituted double bond.

Chiral Phase-Transfer Catalysis: Exploring the application of chiral phase-transfer catalysts for the stereoselective alkylation of β-keto esters or related starting materials, which could then be converted to the target molecule.

Enantioselective Aldol (B89426) Reactions: Developing novel catalytic systems for the enantioselective aldol condensation of precursors that would lead to the desired stereoisomer of this compound.

A successful outcome in this area would provide access to enantiopure forms of the molecule, enabling the investigation of its chiroptical properties and its potential as a chiral building block in the synthesis of more complex molecules.

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the α,β-unsaturated ketone moiety in this compound offers a platform for a variety of chemical transformations. The development of novel catalytic systems that can selectively target either the double bond or the carbonyl group is a crucial area for future investigation.

Potential Catalytic Approaches:

Chemoselective Hydrogenation: Designing heterogeneous or homogeneous catalysts that can selectively reduce the carbon-carbon double bond while leaving the carbonyl group intact, or vice versa. This would provide access to both saturated ketones and allylic alcohols with high selectivity. For instance, iridium-catalyzed asymmetric hydrogenation has shown promise for tetrasubstituted α,β-unsaturated ketones.

Catalytic Epoxidation and Dihydroxylation: Exploring the use of transition metal catalysts, such as those based on manganese, osmium, or ruthenium, for the diastereoselective epoxidation or dihydroxylation of the double bond.

Cross-Coupling Reactions: Investigating the use of palladium or nickel catalysts to functionalize the molecule through cross-coupling reactions, potentially at the vinylic position.

The discovery of new catalytic systems would significantly expand the synthetic utility of this compound, allowing for its efficient conversion into a diverse range of valuable derivatives.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and catalysts. The integration of advanced spectroscopic techniques with computational modeling offers a powerful approach to elucidate reaction pathways, identify key intermediates, and understand the factors that control selectivity.

Methodologies for Mechanistic Investigation:

In Situ Spectroscopy: Employing techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Utilizing density functional theory (DFT) and other computational methods to model reaction profiles, calculate activation energies, and predict the stereochemical outcomes of reactions. These computational studies can provide insights into the transition state geometries that govern enantioselectivity and diastereoselectivity.

Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

By combining experimental and theoretical approaches, researchers can gain a detailed picture of the factors that influence the reactivity and selectivity of this compound, paving the way for more efficient and predictable synthetic transformations.

Investigation of Bio-Inspired Synthetic Approaches

Nature often provides elegant and efficient solutions to complex synthetic challenges. Exploring bio-inspired approaches for the synthesis of this compound could lead to the development of novel and sustainable methodologies.

Potential Bio-Inspired Strategies:

Enzymatic Catalysis: Investigating the use of enzymes, such as ene-reductases or aldolases, to catalyze the stereoselective synthesis of the target molecule or its precursors. Biocatalysis offers the potential for high selectivity under mild reaction conditions.

Biomimetic Polyene Cyclizations: Designing synthetic strategies that mimic the biosynthetic pathways of terpenes, which often involve the cyclization of polyene precursors. While this compound is not a terpene itself, the principles of biomimetic cyclizations could be adapted to construct its carbon skeleton.

The development of bio-inspired synthetic routes would not only provide access to the target molecule in a potentially more environmentally friendly manner but could also lead to the discovery of new enzymatic transformations with broader applications in organic synthesis.

Design of New Functional Materials Incorporating the this compound Core

The unique structural and electronic properties of this compound make it an attractive building block for the design of new functional materials. Its conjugated system and reactive functional groups offer opportunities for incorporation into polymers, photosensitive materials, and other advanced materials.

Potential Applications in Materials Science:

Polymer Synthesis: Utilizing this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The α,β-unsaturated ketone moiety could participate in polymerization reactions or be used to modify the properties of existing polymers.

Photoswitches and Molecular Machines: Investigating the potential for the double bond to undergo photoisomerization, which could be harnessed for the development of molecular switches or other light-responsive materials.

Organic Electronics: Exploring the electronic properties of derivatives of this compound for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

By systematically exploring the incorporation of the this compound core into larger molecular architectures, researchers may be able to develop new materials with tailored optical, electronic, and mechanical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dimethylhex-3-en-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of α,β-unsaturated ketones like this compound often involves aldol condensation or oxidation of allylic alcohols. Systematic optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, enantiomeric excess in related compounds has been determined using chiral columns and hexane/i-PrOH mobile phases (e.g., >99:1 ee via OD column) . Reaction progress should be monitored via TLC or GC-MS, with intermediates characterized by (e.g., δ 3.48–3.81 ppm for methoxy groups in analogous structures) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming double-bond geometry. SHELX is robust for small molecules and high-resolution data .

- Spectroscopy : can identify vinyl proton splitting patterns (e.g., coupling constants for trans-configuration). IR spectroscopy detects carbonyl stretches (~1660–1698 cm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 619 in related compounds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (GHS precautionary statements recommend avoiding dust/aerosol formation) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected shifts) may arise from tautomerism or solvent effects. Strategies include:

- Multi-technique validation : Cross-check with , DEPT, or 2D-COSY to assign signals accurately .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software).

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and identify electrophilic sites (e.g., α,β-unsaturated carbonyl carbons).

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Process optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

- Catalyst screening : Test Lewis acids (e.g., BF-OEt) or organocatalysts for regioselective control.

- In-situ monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediates .

Methodological Considerations for Data Robustness

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Standardized protocols : Document reaction parameters (e.g., stoichiometry, purification methods) in detail.

- Triangulation : Validate findings using ≥2 independent techniques (e.g., NMR + X-ray) .

- Blind testing : Have independent labs replicate key steps to confirm yields/purity .

Tables for Key Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| δ 3.75–3.81 ppm (OCH), δ 6.88–8.33 ppm (Ar-H) | ||

| IR | 1660–1698 cm (C=O stretch) | |

| HRMS | [M+H] at m/z 619 (CHNO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.